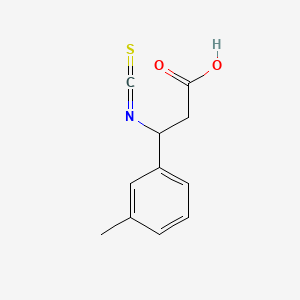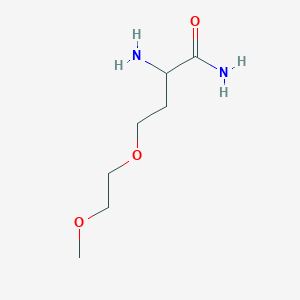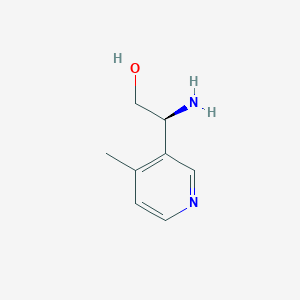
(S)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol side chain at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Functional Group Introduction:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminoethanol side chain can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol: Unique due to its specific substitution pattern and chiral center.
(2S)-2-amino-2-(3-methylpyridin-4-yl)ethan-1-ol: Similar structure but different substitution pattern.
(2S)-2-amino-2-(4-ethylpyridin-3-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2S)-2-amino-2-(4-methylpyridin-3-yl)ethan-1-ol lies in its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-4-7(6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1 |
Clave InChI |
HEYQIHJYSPCZLT-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=NC=C1)[C@@H](CO)N |
SMILES canónico |
CC1=C(C=NC=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


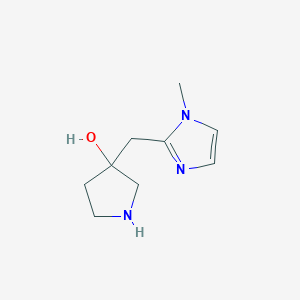
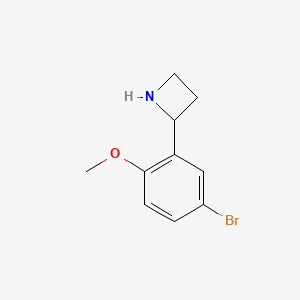


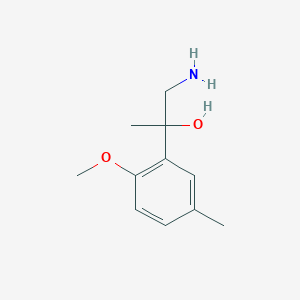

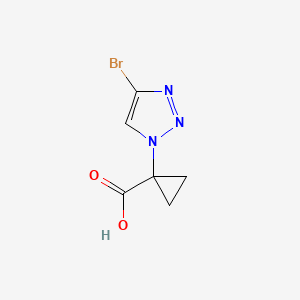
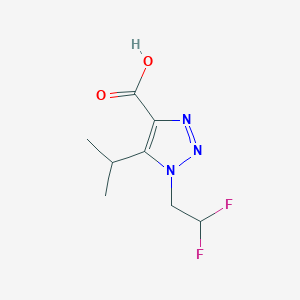
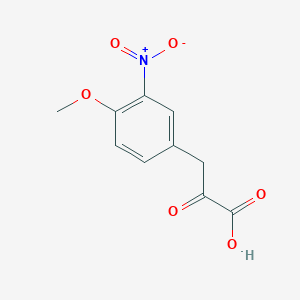
![4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine](/img/structure/B13617082.png)
